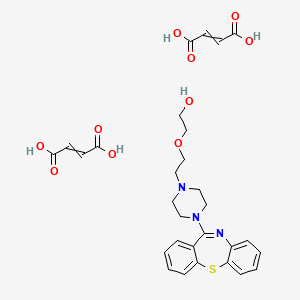

Quetiapina fumarato

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H33N3O10S |

|---|---|

Molecular Weight |

615.7 g/mol |

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;but-2-enedioic acid |

InChI |

InChI=1S/C21H25N3O2S.2C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8) |

InChI Key |

JLWSQVHJLLYDPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Quetiapine Fumarate and the Dopamine D2 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors. Central to its mechanism of action is its unique profile at the dopamine (B1211576) D2 receptor. Unlike typical antipsychotics, quetiapine exhibits a lower binding affinity for D2 receptors and, critically, demonstrates rapid dissociation kinetics. This "kiss and run" mechanism is hypothesized to contribute to its atypical antipsychotic profile, including a lower propensity for extrapyramidal side effects (EPS) and hyperprolactinemia. This guide provides a detailed examination of quetiapine's interaction with the D2 receptor, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

Quetiapine's Interaction with the D2 Receptor: A Multifaceted Antagonism

Quetiapine acts as an antagonist at the dopamine D2 receptor.[1][2] This blockade in the mesolimbic pathway is believed to be crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] However, the nature of this antagonism is distinct from that of first-generation antipsychotics. Key characteristics of quetiapine's interaction with the D2 receptor include:

-

Low to Moderate Binding Affinity: Quetiapine possesses a comparatively lower affinity for the D2 receptor than typical antipsychotics like haloperidol.[3] This is reflected in its higher inhibition constant (Ki).

-

Rapid Dissociation Kinetics: A defining feature of quetiapine's mechanism is its rapid dissociation from the D2 receptor.[4][5] This transient blockade allows for physiological dopamine surges to still exert their effects, which is thought to minimize the risk of EPS.[4] This concept is often referred to as the "kiss and run" hypothesis.

-

Transient and Dose-Dependent Occupancy: Positron Emission Tomography (PET) studies have demonstrated that quetiapine achieves only transiently high D2 receptor occupancy.[5][6] Peak occupancy occurs shortly after dosing and declines significantly by 12 hours.[6][7] The level of occupancy is dose-dependent, with clinically effective doses generally resulting in lower D2 receptor occupancy compared to the levels required by typical antipsychotics for their therapeutic effect.[8][9]

-

Preferential Extrastriatal Binding: Some studies suggest that quetiapine, similar to clozapine, exhibits preferential binding to extrastriatal D2/3 receptors (e.g., in the temporal cortex) over striatal receptors.[3][10][11] This regional selectivity may also contribute to its favorable side-effect profile.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding quetiapine's interaction with the D2 receptor, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki) of Quetiapine at the D2 Receptor

| Antipsychotic | D2 Receptor Ki (nM) | Reference |

| Quetiapine | 155 | [3] |

| Quetiapine | 160 | [12] |

| Quetiapine | 380 | |

| Haloperidol | 0.7 | [3] |

| Risperidone | 1.6 | [3] |

| Risperidone | 3.3 | [12] |

| Clozapine | 82 | [3] |

| Clozapine | 125 | [12] |

| Olanzapine | 11 | [12] |

| Ziprasidone | 4.8 | [12] |

Note: Ki is the inhibition constant, representing the concentration of a drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo D2 Receptor Occupancy of Quetiapine in Humans (PET/SPET Studies)

| Quetiapine Dose | Brain Region | Mean Occupancy (%) | Radioligand | Study Population | Reference |

| 750 mg/day | Striatum | 41% | [11C]raclopride | Schizophrenic patients | [8] |

| 450 mg/day | Striatum | 30% | [11C]raclopride | Schizophrenic patients | [8] |

| 300 mg/day (IR) | Putamen (Peak) | 50 ± 4% | [11C]raclopride | Healthy subjects | [9] |

| 300 mg/day (XR) | Putamen (Peak) | 32 ± 11% | [11C]raclopride | Healthy subjects | [9] |

| 300-700 mg/day | Striatum | 32.0 ± 14.6% | [123I]-epidepride | Quetiapine-treated patients | [13] |

| 300-700 mg/day | Temporal Cortex | 60.1 ± 17.2% | [123I]-epidepride | Quetiapine-treated patients | [13] |

| Clinically effective doses | Putamen | 26 ± 17% | [18F]fallypride | Psychotic patients | [10] |

| Clinically effective doses | Caudate Nucleus | 29 ± 16% | [18F]fallypride | Psychotic patients | [10] |

| Clinically effective doses | Temporal Cortex | 44 ± 18% | [18F]fallypride | Psychotic patients | [10] |

| Clinically effective doses | Thalamus | 36 ± 16% | [18F]fallypride | Psychotic patients | [10] |

Experimental Protocols

Radioligand Binding Assays for Ki Determination

These assays are performed in vitro to determine the affinity of a drug for a specific receptor.

Methodology:

-

Receptor Source: Human cloned D2 receptors expressed in cell lines (e.g., CHO or Sf9 cells) are a common source.[14]

-

Membrane Preparation: Cells are harvested, lysed, and homogenized. The membrane fraction containing the D2 receptors is isolated by centrifugation.[15]

-

Competition Binding: A constant concentration of a high-affinity D2 radioligand (e.g., [3H]raclopride) is incubated with the membrane preparation in the presence of varying concentrations of quetiapine.

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of quetiapine. The IC50 (the concentration of quetiapine that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

PET is a non-invasive imaging technique used to measure receptor occupancy in the living human brain.

References

- 1. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Quetiapine - Wikipedia [en.wikipedia.org]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of D2 dopamine receptor occupancy after oral administration of quetiapine fumarate immediate-release and extended-release formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Striatal and extra-striatal D2/D3 dopamine receptor occupancy by quetiapine in vivo | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 12. psychiatrist.com [psychiatrist.com]

- 13. cambridge.org [cambridge.org]

- 14. sites.utoronto.ca [sites.utoronto.ca]

- 15. biorxiv.org [biorxiv.org]

Quetiapine Fumarate and the Serotonin 5-HT2A Receptor: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine (B1663577) fumarate (B1241708) is a widely prescribed second-generation (atypical) antipsychotic agent utilized in the management of schizophrenia, bipolar disorder, and major depressive disorder.[1][2][3][4] A key characteristic of its pharmacological profile is its potent interaction with the serotonin (B10506) 5-HT2A receptor. This technical guide provides an in-depth analysis of the effects of quetiapine fumarate on the 5-HT2A receptor, consolidating quantitative binding and functional data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.

Introduction: The Role of 5-HT2A Receptor in Antipsychotic Therapy

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a crucial target in the development of atypical antipsychotics.[5] Predominantly coupled to the Gq/11 signaling pathway, its activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), culminating in elevated intracellular calcium levels.[5][6][7] The antagonistic activity at this receptor is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy, particularly in mitigating the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects.[8] Quetiapine exhibits a high affinity for the 5-HT2A receptor, acting as a potent antagonist and, as some evidence suggests, an inverse agonist.[9][10][11] This interaction is a cornerstone of its therapeutic mechanism.

Quantitative Analysis of Quetiapine's Interaction with the 5-HT2A Receptor

The interaction of quetiapine with the 5-HT2A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and functional potency.

Table 1: In Vitro Binding Affinity of Quetiapine for the 5-HT2A Receptor

| Species | Receptor Source | Radioligand | Kᵢ (nM) | Reference |

| Human | Cloned Receptor | - | 220 | [12] |

| Human | Recombinant CHO-K1 cells | [³H]ketanserin | 640 | |

| Rat | Frontal Cortex | [³H]ketanserin | - | [13] |

Kᵢ (Inhibition Constant) is inversely proportional to binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: In Vivo 5-HT2A Receptor Occupancy by Quetiapine

| Daily Dose (mg) | Mean Occupancy (%) | Study Population | Method | Reference |

| 150 | 38 | Schizophrenia Patients | PET with [¹¹C]N-methylspiperone | [14] |

| 300 | 57 | Schizophrenia Patients | PET with [¹¹C]N-methylspiperone | [14] |

| 350 | Significant decline in receptor availability | Schizophrenia Patients | SPET with [¹²³I]5-I-R91150 | [8] |

| 450 | 57 | Schizophrenia Patients | PET with [¹¹C]N-methylspiperone | [14][15] |

| 750 | 74 | Schizophrenia Patients | PET with [¹¹C]N-methylspiperone | [14][15] |

Receptor occupancy denotes the percentage of receptors bound by the drug at a given dose.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of quetiapine with the 5-HT2A receptor.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of quetiapine for the 5-HT2A receptor.

Objective: To quantify the affinity of quetiapine for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor, or rat frontal cortex homogenates.[6][16]

-

Radioligand: [³H]ketanserin, a well-characterized 5-HT2A receptor antagonist.[6]

-

Test Compound: Quetiapine fumarate.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM mianserin).[17]

-

Assay Buffer: Tris-HCl buffer with appropriate ions.

-

Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold.[13]

-

Scintillation Counter: Microplate scintillation counter.[6]

Procedure:

-

Membrane Preparation: Harvest cells expressing the 5-HT2A receptor and prepare membrane fractions through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]ketanserin (at a concentration near its Kₔ), and varying concentrations of quetiapine fumarate. Include wells for total binding (no competitor) and non-specific binding (with excess mianserin).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[6]

-

Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[6]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the quetiapine concentration.

-

Determine the IC₅₀ value (the concentration of quetiapine that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol describes a cell-based functional assay to measure the antagonist effect of quetiapine on 5-HT2A receptor-mediated calcium mobilization.[18]

Objective: To determine the potency (IC₅₀) of quetiapine in inhibiting the increase in intracellular calcium induced by a 5-HT2A receptor agonist.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[5][18]

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.[18]

-

5-HT2A Agonist: Serotonin (5-HT).[5]

-

Test Compound: Quetiapine fumarate.

-

Control Antagonist: A known 5-HT2A antagonist (e.g., ketanserin).[18]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling.[18]

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into a 96-well or 384-well black-walled, clear-bottom microplate and incubate overnight to allow for cell attachment.[18]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution to each well. Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 60 minutes).

-

Compound Pre-incubation: Prepare serial dilutions of quetiapine and the control antagonist. Add the diluted compounds to the dye-loaded cell plate and incubate at room temperature for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[18]

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells.[5]

-

Continue to record the fluorescence signal kinetically to capture the peak calcium response.[18]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of the control antagonist representing 100% inhibition.

-

Plot the normalized response against the log concentration of quetiapine.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

-

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the 5-HT2A receptor, the workflow of a typical binding assay, and the logical relationship of quetiapine's action.

Caption: Canonical 5-HT2A receptor signaling pathway and the antagonistic action of quetiapine.

Caption: Workflow for a 5-HT2A receptor radioligand binding assay.

Caption: Logical relationship of quetiapine's action at the 5-HT2A receptor.

Conclusion

Quetiapine fumarate's interaction with the serotonin 5-HT2A receptor is a critical component of its mechanism of action as an atypical antipsychotic. Its high-affinity binding and potent antagonist activity at this receptor contribute significantly to its therapeutic efficacy and favorable side-effect profile. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of modulating the 5-HT2A signaling pathway. The continued investigation into the nuances of this interaction, including the potential for inverse agonism, will be vital in the development of next-generation therapeutics for neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Quetiapine fumarate | CAS:111974-72-2 | 5-HT2/D2 antagonist; atypical antipsychotic | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. innoprot.com [innoprot.com]

- 8. In vivo 5-HT2A receptor blockade by quetiapine: an R91150 single photon emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT2A inverse agonists as antipsychotics [biopsychiatry.com]

- 11. Atypical antipsychotics and inverse agonism at 5-HT2 receptors: Ingenta Connect [ingentaconnect.com]

- 12. quetiapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 18. benchchem.com [benchchem.com]

Pharmacodynamics of "Quetiapine fumarate" in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Quetiapine (B1663577) Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine fumarate is a second-generation (atypical) antipsychotic agent widely utilized in the treatment of schizophrenia, bipolar disorder (both manic and depressive episodes), and as an adjunct therapy for major depressive disorder.[1][2][3][4] Its clinical utility across this broad spectrum of psychiatric conditions is rooted in a complex and multifaceted pharmacodynamic profile that extends beyond simple dopamine (B1211576) receptor antagonism.[4][5][6] Preclinical research has been instrumental in elucidating its mechanism of action, revealing interactions with a wide array of neurotransmitter receptors, including dopamine, serotonin (B10506), histamine (B1213489), and adrenergic receptors.[4][7]

A critical aspect of quetiapine's pharmacology is the role of its major active human metabolite, norquetiapine (B1247305) (N-desalkylquetiapine).[1] Norquetiapine exhibits a distinct pharmacodynamic profile from the parent compound, contributing significantly to the overall therapeutic effects, particularly the antidepressant and anxiolytic properties observed in clinical practice.[1][2][8] This guide provides a comprehensive overview of the preclinical pharmacodynamics of quetiapine and norquetiapine, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Receptor Binding Profile

The foundation of quetiapine's action lies in its affinity for various G protein-coupled receptors (GPCRs) and transporters. Its "atypical" antipsychotic profile is characterized by a higher affinity for the serotonin 5-HT2A receptor relative to the dopamine D2 receptor.[9][10] The active metabolite, norquetiapine, displays a notably different profile, with high affinity for the norepinephrine (B1679862) transporter (NET) and several serotonin receptor subtypes.[1][3][8]

The following tables summarize the in vitro binding affinities (Ki, nM) of quetiapine and norquetiapine for key human recombinant receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Quetiapine Receptor Binding Affinities (Ki, nM)

| Receptor/Transporter | Ki (nM) | Primary Action | References |

| Dopamine D2 | 196 - 380 | Antagonist | [11] |

| Serotonin 5-HT2A | 29 - 640 | Antagonist | [3][11] |

| Serotonin 5-HT1A | 390 - 1800 | Partial Agonist | [3] |

| Histamine H1 | 11 | Antagonist | [11][12][13] |

| Adrenergic α1 | ~20 | Antagonist | [14] |

| Muscarinic M1 | 39 | Antagonist | [11] |

| Norepinephrine Transporter (NET) | >10,000 | Inactive | [1][3] |

Table 2: Norquetiapine Receptor Binding Affinities (Ki, nM)

| Receptor/Transporter | Ki (nM) | Primary Action | References |

| Norepinephrine Transporter (NET) | 29 - 45 | Inhibitor | [3][13] |

| Serotonin 5-HT1A | 45 - 570 | Partial Agonist | [3][13] |

| Serotonin 5-HT2A | 5 - 58 | Antagonist | [3][13] |

| Serotonin 5-HT2C | 76 - 110 | Antagonist | [3][13] |

| Serotonin 5-HT7 | 76 | Antagonist | [8][13] |

| Histamine H1 | 3.5 | Antagonist | [13] |

| Dopamine D2 | 59 - 196 | Antagonist | [3][11][13] |

| Muscarinic M1, M3, M5 | 23 - 39 | Antagonist | [13] |

Key Pharmacodynamic Insights:

-

D2/5-HT2A Ratio: Quetiapine's higher affinity for 5-HT2A over D2 receptors is a hallmark of atypicality, believed to contribute to antipsychotic efficacy with a lower risk of extrapyramidal symptoms (EPS).[10]

-

"Fast-Off" D2 Kinetics: Preclinical studies suggest that quetiapine dissociates rapidly from the D2 receptor. This "kiss and run" phenomenon may allow for sufficient antipsychotic action while minimizing the sustained receptor blockade that leads to EPS and hyperprolactinemia.[6][8]

-

Norquetiapine's Antidepressant Profile: Norquetiapine's potent inhibition of NET is comparable to that of established antidepressant medications. This action, combined with its partial agonism at 5-HT1A receptors and antagonism at 5-HT2C and 5-HT7 receptors, is thought to be the primary mediator of quetiapine's efficacy in mood disorders.[1][2][8]

-

Side Effect Profile: Potent antagonism at histamine H1 receptors by both molecules contributes to sedation, while antagonism at adrenergic α1 receptors is associated with orthostatic hypotension.[12][13]

Functional Activity and Signaling Pathways

Quetiapine's binding to its target receptors initiates a cascade of intracellular signaling events. Its therapeutic effects are a result of modulating these pathways, primarily the dopamine and serotonin systems.

Dopamine D2 Receptor Antagonism

Quetiapine acts as an antagonist at D2 receptors, which are coupled to Gi/o G-proteins. Canonical signaling involves the inhibition of the enzyme adenylyl cyclase (AC), which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.[15][[“]][17]

Serotonin 5-HT2A Receptor Antagonism

Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics. These receptors are coupled to Gq/11 G-proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[18][19][20] Quetiapine blocks this cascade.

Downstream Akt/GSK-3 Signaling

Both dopamine and serotonin pathways converge on downstream intracellular cascades critical for neuronal survival, metabolism, and plasticity, such as the Akt/GSK-3 pathway.[21] Dysregulation of this pathway is implicated in schizophrenia and mood disorders.[21][22] Preclinical studies show that several atypical antipsychotics, including quetiapine, can modulate this pathway, often leading to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), an effect that may contribute to its therapeutic actions.[21][23]

Experimental Protocols & Methodologies

The characterization of quetiapine's pharmacodynamic profile relies on a suite of standardized preclinical assays.

Radioligand Binding Assay (Competitive)

This in vitro technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[24]

Objective: To determine the concentration of quetiapine required to inhibit 50% of the binding of a specific, high-affinity radioligand to its target receptor (IC50), from which the Ki is calculated.

Detailed Methodology: [25][26][27]

-

Membrane Preparation: Tissue (e.g., rodent brain regions) or cultured cells expressing the human recombinant receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The pellet is washed, resuspended, and protein concentration is determined.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated in a final assay buffer containing:

-

A fixed, low concentration (typically at or below the Kd) of a specific radioligand (e.g., [³H]spiperone for D2 receptors).

-

A range of concentrations of the unlabeled test compound (quetiapine).

-

-

Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).[24][26]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known displacing agent) are determined. Specific binding is calculated as Total - Non-specific. The data are plotted as percent specific binding versus the log concentration of quetiapine, and non-linear regression analysis is used to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.[26]

Key In Vivo Preclinical Models

Animal models are crucial for translating in vitro findings into predictions of clinical efficacy.

-

Prepulse Inhibition (PPI) of Startle: This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients. A weaker acoustic stimulus (prepulse) is presented just before a startling stimulus, which normally inhibits the startle response. Drugs like PCP or apomorphine (B128758) disrupt this inhibition. Quetiapine has been shown to effectively reverse these drug-induced PPI deficits, predicting antipsychotic activity.[6]

-

Conditioned Avoidance Responding (CAR): In this model, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Classical antipsychotics block this avoidance response at doses that do not impair the escape response, which is predictive of antipsychotic efficacy. Quetiapine demonstrates a clozapine-like profile in this model.[5][6]

-

Forced Swim Test (FST): This is a widely used screening model for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with effective antidepressants reducing this time. The active metabolite, norquetiapine, demonstrates activity in the FST, supporting its role in quetiapine's antidepressant effects.[1][2]

Conclusion

The preclinical pharmacodynamic profile of quetiapine fumarate is complex and robust, providing a clear basis for its broad clinical efficacy. Its identity as an atypical antipsychotic is defined by its moderate, fast-dissociating antagonism of dopamine D2 receptors and more potent antagonism of serotonin 5-HT2A receptors, a combination that provides antipsychotic effects with a low propensity for extrapyramidal side effects.[6]

Crucially, the therapeutic action of quetiapine cannot be fully understood without considering its active metabolite, norquetiapine. Norquetiapine's unique profile, most notably its potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors, provides a strong pharmacological rationale for the antidepressant and anxiolytic effects of quetiapine treatment.[1][2][8] The convergence of these dual pharmacologies—the parent drug's antipsychotic profile and the metabolite's antidepressant profile—underpins the utility of quetiapine across the full spectrum of schizophrenia and major mood disorders.

References

- 1. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PW01-27 - Translational Pharmacology of Quetiapine and Norquetiapine: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]

- 4. psychiatrist.com [psychiatrist.com]

- 5. Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing. | Semantic Scholar [semanticscholar.org]

- 6. psychiatrist.com [psychiatrist.com]

- 7. Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ils.unc.edu [ils.unc.edu]

- 11. benchchem.com [benchchem.com]

- 12. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 19. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. revvity.com [revvity.com]

The Neuropharmacological Profile of Quetiapine Fumarate: A Deep Dive into Receptor Binding and Selectivity

For Immediate Release

This technical guide provides a comprehensive analysis of the receptor binding affinity and selectivity profile of Quetiapine fumarate (B1241708), an atypical antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details common experimental methodologies, and visualizes key molecular interactions and pathways.

Quetiapine's therapeutic efficacy in treating schizophrenia and bipolar disorder is underpinned by its complex interaction with a wide array of neurotransmitter receptors.[1][2][3] Unlike typical antipsychotics, Quetiapine exhibits a distinct binding profile characterized by a lower affinity for dopamine (B1211576) D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors, which is a hallmark of atypical antipsychotics.[4] This profile is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1][2]

Quantitative Receptor Binding Affinity

The binding affinity of Quetiapine and its primary active metabolite, Norquetiapine, has been quantified across numerous studies, typically expressed as the inhibition constant (Ki). A lower Ki value denotes a higher binding affinity. The following tables summarize the Ki values for Quetiapine and Norquetiapine at various physiologically relevant receptors.

Table 1: Quetiapine Fumarate Receptor Binding Affinity Profile

| Receptor/Transporter | Ki (nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT1A | 390 - 432 | Partial Agonist[1][4] |

| 5-HT2A | 100 - 640 | Antagonist[4][5] |

| 5-HT2C | 1840 | Antagonist[4] |

| 5-HT7 | 307 | Antagonist[5] |

| Dopamine Receptors | ||

| D1 | 990 | Antagonist[4] |

| D2 | 196 - 380 | Antagonist[4][6] |

| D4 | 2020 | Antagonist[4] |

| Adrenergic Receptors | ||

| α1 | Moderate Affinity | Antagonist[1][3] |

| α2 | Moderate Affinity | Antagonist[1] |

| Histamine Receptors | ||

| H1 | 11 | Antagonist[5] |

| Muscarinic Receptors | ||

| M1 | Moderate Affinity | Antagonist[3] |

Table 2: Norquetiapine (N-desalkylquetiapine) Receptor Binding Affinity Profile

| Receptor/Transporter | Ki (nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT1A | 45 | Partial Agonist[6] |

| 5-HT2A | 58 | Antagonist[6] |

| 5-HT2B | 14 | Antagonist[6] |

| 5-HT2C | 110 | Antagonist[6] |

| 5-HT7 | 76 | Antagonist[6] |

| Dopamine Receptors | ||

| D1 | 210 | - |

| D2 | 196 | Antagonist[6] |

| D3 | 570 | - |

| D4 | 1300 | - |

| Adrenergic Receptors | ||

| α1A | 144 | - |

| α1B | 95 | - |

| α2A | 240 | - |

| α2C | 740 | - |

| Histamine Receptors | ||

| H1 | 3.5 | Antagonist/Inverse Agonist[6] |

| Muscarinic Receptors | ||

| M1 | 39 | Antagonist[6] |

| M3 | 23 | Antagonist[6] |

| M5 | 23 | Antagonist[6] |

| Monoamine Transporters | ||

| Norepinephrine (B1679862) (NET) | 23-58 | Inhibitor[6] |

The active metabolite, Norquetiapine, demonstrates a distinct and clinically significant binding profile, notably its high affinity for the norepinephrine transporter (NET), which is believed to contribute to Quetiapine's antidepressant effects.[1][6]

Visualizing Receptor Interactions

The following diagram illustrates the relative binding affinities of Quetiapine at key neurotransmitter receptors, providing a visual representation of its selectivity profile.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Ki values) is predominantly achieved through radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[7]

Objective: To determine the in vitro binding affinity of a test compound (e.g., Quetiapine) for a specific neurotransmitter receptor.

Principle: This competitive binding assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

-

Membrane Preparation: Homogenized cell membranes from cell lines or tissues recombinantly expressing the receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: Quetiapine fumarate or other compounds for which affinity is to be determined.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.

-

Wash Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

-

Filtration Apparatus: A cell harvester or 96-well filtration plate system with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Generalized Procedure:

-

Membrane Preparation: Cells expressing the target receptor are cultured, harvested, and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The total protein concentration of the membrane preparation is determined.[6]

-

Assay Setup: The assay is typically performed in 96-well plates with three sets of conditions:

-

Total Binding: Contains the membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Contains the membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand to saturate all specific binding sites.

-

Displacement: Contains the membrane preparation, radioligand, and varying concentrations of the test compound (Quetiapine).

-

-

Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[6][7]

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.[6]

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value is determined from this curve using non-linear regression analysis.[6]

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Key Signaling Pathways

The clinical effects of Quetiapine are a consequence of its modulation of downstream intracellular signaling cascades. One such critical pathway is the Extracellular signal-Regulated Kinase (ERK) signaling cascade, which plays a role in synaptic plasticity and neuronal connectivity.[8] Studies have shown that Quetiapine can influence ERK signaling, and this may be linked to its therapeutic action.[8][9] For instance, in the striatum, Quetiapine has been found to elevate ERK levels in a manner dependent on the Epidermal Growth Factor Receptor (EGFR).[8][9]

Conclusion

Quetiapine fumarate's therapeutic versatility stems from its complex and nuanced receptor binding profile. Its potent antagonism of H1 and moderate antagonism of 5-HT2A and D2 receptors, coupled with the unique properties of its active metabolite Norquetiapine, particularly NET inhibition, provides a pharmacological basis for its efficacy in treating a spectrum of symptoms across psychotic and mood disorders. The continued elucidation of its interactions with intracellular signaling pathways will further refine our understanding of its mechanism of action and may guide the development of future therapeutics with improved efficacy and tolerability.

References

- 1. droracle.ai [droracle.ai]

- 2. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Quetiapine and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quetiapine and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Quetiapine Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of Quetiapine (B1663577) fumarate, an atypical antipsychotic. The document synthesizes in vitro and in vivo preclinical data, focusing on the molecular mechanisms, key signaling pathways, and experimental evidence supporting its neuroprotective effects.

Introduction

Quetiapine fumarate, widely used in the management of schizophrenia and bipolar disorder, is increasingly recognized for its neuroprotective capabilities.[1] Beyond its primary antipsychotic activity, which involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, quetiapine exhibits a range of effects that mitigate neuronal damage and promote cell survival.[2] These properties are of significant interest for their potential therapeutic applications in neurodegenerative diseases and other neurological insults. This guide will delve into the core mechanisms underlying quetiapine's neuroprotective action, including its antioxidant, anti-apoptotic, and anti-inflammatory effects, as well as its modulation of critical intracellular signaling cascades.

Mechanisms of Neuroprotection

Quetiapine's neuroprotective effects are multifaceted, stemming from its ability to counteract several key pathological processes involved in neuronal cell death.

Attenuation of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in various neurological disorders. Quetiapine has been shown to bolster antioxidant defenses and reduce oxidative damage.[1] In preclinical models, quetiapine treatment has been demonstrated to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels and activity of endogenous antioxidants such as reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase.[1]

Table 1: Effect of Quetiapine on Markers of Oxidative Stress

| Marker | Model System | Treatment Details | Observed Effect | Reference |

| Malondialdehyde (MDA) | Doxorubicin-induced cognitive deficits in rats | Quetiapine (20 mg/kg) | ↓ Significant decrease in brain MDA levels | [3] |

| Ethanol-induced oxidative stress in rat hippocampus | Quetiapine co-administration | Blocked ethanol-induced increase in MDA levels | [4] | |

| Reduced Glutathione (GSH) | Doxorubicin-induced cognitive deficits in rats | Quetiapine (20 mg/kg) | ↑ Significant elevation in brain GSH levels | [3] |

| Catalase | Ethanol-induced oxidative stress in rat brain | Quetiapine co-administration | Protected catalase activity against ethanol-induced reduction | [5] |

| Superoxide Dismutase (SOD) | In vitro models | Quetiapine treatment | Protected against inhibition of SOD | [1] |

Note: The data presented are qualitative summaries of the study findings. For precise quantitative values, please refer to the cited literature.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Quetiapine has been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins in the apoptotic cascade.[6] Specifically, it has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[3][7] Furthermore, quetiapine can inhibit the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[3][6]

Table 2: Effect of Quetiapine on Apoptotic Markers

| Marker | Model System | Treatment Details | Observed Effect | Reference |

| Bcl-2 | Doxorubicin-induced cognitive deficits in rats | Quetiapine (20 mg/kg) | ↑ Significant increase in brain Bcl-2 levels | [3] |

| Bax | Doxorubicin-induced cognitive deficits in rats | Quetiapine (20 mg/kg) | ↓ Significant decrease in brain Bax levels | [3] |

| Bax/Bcl-2 Ratio | Phencyclidine (PCP)-induced cognitive impairment in rats | Chronic quetiapine (10 mg/kg/day) | Counteracted the PCP-induced decrease in Bcl-XL/Bax ratio | [7] |

| Caspase-3 | Doxorubicin-induced cognitive deficits in rats | Quetiapine (20 mg/kg) | ↓ Significant reduction in brain Caspase-3 levels | [3] |

| Experimental transient focal cerebral ischemia in rats | Quetiapine administration | Decreased ischemia-related apoptosis | [6] |

Note: The data presented are qualitative summaries of the study findings. For precise quantitative values, please refer to the cited literature.

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegenerative disorders. Quetiapine has demonstrated anti-inflammatory properties by suppressing glial activation and reducing the production of pro-inflammatory mediators.[8][9] Studies have shown that quetiapine can decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[8][9][10]

Table 3: Effect of Quetiapine on Inflammatory Cytokines

| Cytokine | Model System | Treatment Details | Observed Effect | Reference |

| TNF-α | Cuprizone-induced neuroinflammation in mice | Quetiapine co-administration | ↓ Ameliorated the increase in TNF-α levels | [8] |

| Doxorubicin-induced neuroinflammation in rats | Quetiapine (20 mg/kg) | ↓ Reduced brain TNF-α levels | [11] | |

| IL-6 | Cuprizone-induced neuroinflammation in mice | Quetiapine co-administration | ↓ Ameliorated the increase in IL-6 levels | [8] |

| IL-1β | APP/PS1 transgenic mice | Quetiapine (5mg/kg/d) for 8 months | ↓ Attenuated the increase of IL-1β in the cortex | [10] |

| IL-10 | LPS-challenged mice | Quetiapine (10mg/kg) for 14 days | ↑ Increased serum levels of IL-10 | [9] |

Note: The data presented are qualitative summaries of the study findings. For precise quantitative values, please refer to the cited literature.

Key Signaling Pathways

Quetiapine's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways that are crucial for neuronal survival, plasticity, and resilience.

CREB/BDNF Signaling Pathway

The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway is fundamental for neuronal survival, growth, and synaptic plasticity. Quetiapine has been shown to activate this pathway, leading to the upregulation of BDNF expression.[12][13][14] This effect is particularly significant as reduced BDNF levels are implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders.

Quetiapine activates the CREB/BDNF pathway.

Table 4: Effect of Quetiapine on CREB/BDNF Pathway Components

| Component | Model System | Treatment Details | Observed Effect | Reference |

| p-CREB | Epileptic rats | Quetiapine administration | ↑ Upregulated expression of p-CREB | [12] |

| BDNF mRNA | Rats with immobilization stress | Chronic quetiapine (10 mg/kg) | ↑ Attenuated the stress-induced decrease in BDNF mRNA | [15] |

| BDNF Protein | Rats with immobilization stress | Pretreatment with quetiapine (10 mg/kg) | ↑ Attenuated the stress-induced decrease in BDNF protein | [7] |

Note: The data presented are qualitative summaries of the study findings. For precise quantitative values, please refer to the cited literature.

Akt/GSK3β Signaling Pathway

The Akt/GSK3β signaling pathway is a critical regulator of cell survival and apoptosis. Activation of Akt leads to the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), a pro-apoptotic enzyme. Quetiapine has been shown to modulate this pathway, promoting cell survival.[8][16]

Quetiapine modulates the Akt/GSK3β pathway.

Table 5: Effect of Quetiapine on Akt/GSK3β Pathway Components

| Component | Model System | Treatment Details | Observed Effect | Reference |

| p-Akt | Hepatocellular carcinoma cells | Quetiapine treatment | ↓ Decreased activation of Akt (context-dependent) | [17] |

| p-GSK3β (Ser9) | Preclinical models | Varies | Inconsistent results, some studies show increased phosphorylation (inhibition) | [8] |

Note: The effect of quetiapine on the Akt/GSK3β pathway can be complex and may vary depending on the experimental model and conditions.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence is still emerging, the antioxidant properties of quetiapine suggest a potential role in modulating the Nrf2 pathway.

Potential involvement of Quetiapine in the Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective properties of compounds like quetiapine.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of quetiapine and/or a neurotoxic agent for the desired duration. Include vehicle-treated and untreated controls.

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until intracellular formazan (B1609692) crystals are visible under a microscope.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[18][19]

Experimental workflow for the MTT assay.

Western Blot Analysis of Protein Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is adapted for the detection of phosphorylated proteins, such as p-Akt.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse treated cells or tissue samples in ice-cold lysis buffer.

-

Determine protein concentration using a protein assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[16][20]

Experimental workflow for Western blot analysis.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Culture and treat cells on coverslips or prepare tissue sections on slides.

-

Fix the samples in fixation solution.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C.

-

Stop the reaction and wash the samples.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or slides and visualize using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells by counting the number of labeled nuclei relative to the total number of nuclei.[11][21]

Experimental workflow for the TUNEL assay.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective properties of Quetiapine fumarate. Its ability to mitigate oxidative stress, inhibit apoptosis, and modulate neuroinflammation through multiple signaling pathways highlights its therapeutic potential beyond its established antipsychotic indications. Further research, particularly clinical trials focused on neurodegenerative diseases, is warranted to fully elucidate its clinical utility in this context. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of quetiapine's neuroprotective mechanisms and exploring its potential for the treatment of a broader range of neurological disorders.

References

- 1. Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Experimental design for multi†drug combination studies using signaling networks [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effects of Quetiapine on Neuronal Apoptosis Following Experimental Transient Focal Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. A computational workflow for assessing drug effects on temporal signaling dynamics reveals robustness in stimulus-specific NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Akt/GSK3 signaling in the action of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quetiapine Moderates Doxorubicin-Induced Cognitive Deficits: Influence of Oxidative Stress, Neuroinflammation, and Cellular Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic insights into Quetiapine's Protective effects on cognitive function and synaptic plasticity in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of quetiapine on the brain-derived neurotrophic factor expression in the hippocampus and neocortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quetiapine and repetitive transcranial magnetic stimulation ameliorate depression-like behaviors and up-regulate the proliferation of hippocampal-derived neural stem cells in a rat model of depression: The involvement of the BDNF/ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective potential of quetiapine against streptozotocin‐induced sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ERK/AKT Inactivation and Apoptosis Induction Associate With Quetiapine-inhibited Cell Survival and Invasion in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vascular Endothelial Growth Factor and Brain-Derived Neurotrophic Factor in Quetiapine Treated First-Episode Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Experimental design for multi-drug combination studies using signaling networks. [escholarship.org]

Quetiapine Fumarate: A Modulator of Glial Cell Activation and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic, has demonstrated significant immunomodulatory and anti-inflammatory properties within the central nervous system (CNS). Emerging evidence highlights its capacity to attenuate glial cell activation—a hallmark of neuroinflammation—and suppress the production of pro-inflammatory mediators. These effects are primarily attributed to the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides a comprehensive overview of the current understanding of quetiapine's impact on microglia and astrocytes, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The findings summarized herein underscore the therapeutic potential of quetiapine in neurological disorders characterized by a prominent neuroinflammatory component.

Introduction

Neuroinflammation, a complex biological response of the CNS to various insults, is increasingly recognized as a critical contributor to the pathophysiology of a wide range of neurological and psychiatric disorders.[1][2] Glial cells, particularly microglia and astrocytes, are the primary orchestrators of this inflammatory cascade.[1] While acute activation of these cells is essential for neuronal protection and repair, chronic and uncontrolled activation leads to a self-perpetuating cycle of inflammation and neuronal damage.[1] Quetiapine fumarate's role in modulating these processes presents a promising avenue for therapeutic intervention. This document will delve into the preclinical evidence that substantiates the anti-inflammatory and glioprotective effects of quetiapine.

Impact on Glial Cell Activation

Quetiapine has been shown to effectively reduce the activation of both microglia and astrocytes in various preclinical models of neuroinflammation.

Microglial Activation

In a transgenic mouse model of Alzheimer's disease (APP/PS1), chronic treatment with quetiapine significantly attenuated the density of activated microglia in the hippocampus.[1][3] Similarly, in a cuprizone-induced model of demyelination, quetiapine treatment reduced the recruitment and activation of microglia/macrophages in the corpus callosum.[4][5] This inhibitory effect on microglial activation is a crucial aspect of its neuroprotective properties.

Astrocyte Activation

Quetiapine also demonstrates a notable impact on astrocyte activation. In APP/PS1 transgenic mice, quetiapine treatment prevented the up-regulation of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrogliosis, in the cortex.[1] Studies using a cuprizone-induced model of neuroinflammation also showed a reduction in activated astrocytes in the corpus callosum, caudate putamen, cerebral cortex, and hippocampus following quetiapine administration.[6]

Modulation of Pro-inflammatory Cytokines

A key mechanism through which quetiapine exerts its anti-inflammatory effects is by downregulating the production and release of pro-inflammatory cytokines from activated glial cells.

In Vivo Studies

In APP/PS1 mice, quetiapine treatment significantly attenuated the increase of Interleukin-1β (IL-1β) in the cortex.[1][3] In a streptozotocin-induced diabetic mouse model, quetiapine reduced the levels of Tumor Necrosis Factor-α (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) in the hippocampus and cerebrospinal fluid.[7] Furthermore, in a cuprizone (B1210641) exposure model, quetiapine blocked or ameliorated the increase in TNF-α and Interleukin-6 (IL-6) levels in several brain regions.[6]

In Vitro Studies

In vitro experiments using primary microglia have corroborated these findings. Pretreatment with quetiapine significantly attenuated the β-amyloid (Aβ)₁₋₄₂-induced secretion of IL-1β.[1] In lipopolysaccharide (LPS)-activated N9 microglial cells, quetiapine inhibited the release of nitric oxide (NO) and TNF-α.[4]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on the effects of quetiapine on markers of glial activation and pro-inflammatory cytokines.

Table 1: Effect of Quetiapine on Glial Cell Activation Markers

| Experimental Model | Marker | Brain Region | Treatment Group | Result | Reference |

| APP/PS1 Transgenic Mice | Iba1 (Microglia) | Hippocampus | Quetiapine (5mg/kg/d) | Significant decrease in Iba1-positive cells vs. untreated transgenic mice. | [1][3] |

| APP/PS1 Transgenic Mice | GFAP (Astrocytes) | Cortex | Quetiapine (5mg/kg/d) | Significant prevention of GFAP up-regulation vs. untreated transgenic mice. | [1] |

| Cuprizone-Induced Demyelination | CD11b (Activated Microglia) | Corpus Callosum | Quetiapine | Significant reduction in CD11b-positive cells vs. cuprizone-only group. | [4][5] |

Table 2: Effect of Quetiapine on Pro-inflammatory Cytokine Levels

| Experimental Model | Cytokine | Sample | Treatment Group | Result | Reference |

| APP/PS1 Transgenic Mice | IL-1β | Cortex | Quetiapine (5mg/kg/d) | Greatly attenuated the increase in IL-1β vs. untreated transgenic mice. | [1][3] |

| Primary Microglia (Aβ₁₋₄₂-stimulated) | IL-1β | Culture Medium | Quetiapine (10 µM) | Significantly attenuated Aβ-induced IL-1β secretion. | [1] |

| Primary Microglia (Aβ₁₋₄₂-stimulated) | TNF-α | Culture Medium | Quetiapine (10 µM) | Drastically decreased the release of TNF-α. | [1] |

| N9 Microglial Cells (LPS-stimulated) | NO | Culture Medium | Quetiapine (10 µM) | Dramatically inhibited LPS-induced NO release. | [4] |

| N9 Microglial Cells (LPS-stimulated) | TNF-α | Culture Medium | Quetiapine (10 µM) | Significantly inhibited LPS-induced TNF-α synthesis. | [4] |

| Cuprizone-Exposed Mice | TNF-α, IL-6 | Brain Tissue | Quetiapine | Completely blocked or effectively ameliorated the increase in TNF-α and IL-6. | [6] |

| Streptozotocin-Induced Diabetic Mice | TNF-α, MCP-1 | Hippocampus, CSF | Quetiapine | Significantly decreased the up-regulated levels of TNF-α and MCP-1. | [7] |

Signaling Pathways

The anti-inflammatory effects of quetiapine are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The most consistently reported mechanism is the inhibition of the NF-κB signaling pathway.[1][2][8] In both APP/PS1 transgenic mice and Aβ₁₋₄₂-stimulated primary microglia, quetiapine was shown to suppress the activation of the NF-κB p65 subunit.[1][2] This was evidenced by a reduction in the expression of p65 and the inhibition of its nuclear translocation.[1][5]

Caption: Quetiapine inhibits the NF-κB signaling pathway.

Modulation of STIM1-Mediated Calcium Homeostasis

Quetiapine has also been shown to inhibit microglial activation by neutralizing abnormal intracellular calcium homeostasis.[4][5] Specifically, it counteracts the lipopolysaccharide (LPS)-induced upregulation of Stromal Interaction Molecule 1 (STIM1), a key component of store-operated Ca²⁺ entry (SOCE).[5] By reducing SOCE, quetiapine dampens the calcium signaling that contributes to the pro-inflammatory response in microglia.[5]

Caption: Quetiapine modulates STIM1-mediated calcium entry.

NLRP3 Inflammasome

Recent studies suggest that antipsychotics, including quetiapine, may influence the NLRP3 inflammasome signaling pathway in astrocytes, which is involved in inflammatory cell death (pyroptosis).[9][10] However, the precise role of quetiapine in this pathway requires further elucidation, as some studies indicate it may activate components of this pathway under certain conditions.[9][10]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of quetiapine on neuroinflammation.

In Vivo Models

-

APP/PS1 Transgenic Mouse Model of Alzheimer's Disease:

-

Cuprizone-Induced Demyelination Model:

-

Treatment: 0.2% (w/w) cuprizone-containing diet for one week, with or without co-administration of quetiapine.[6]

-

Analysis:

Caption: General workflow for in vivo experiments.

In Vitro Models

-

Primary Microglia Culture:

-

N9 Microglial Cell Line:

-

Stimulation: Pre-treated with quetiapine (e.g., 10 µM) followed by stimulation with LPS (various concentrations).[4]

-

Analysis:

-

Conclusion and Future Directions

The evidence presented in this guide strongly supports the role of quetiapine fumarate as a potent modulator of glial cell activation and neuroinflammation. Its ability to inhibit microglial and astrocytic activation, reduce the production of pro-inflammatory cytokines, and interfere with key inflammatory signaling pathways, particularly the NF-κB pathway, highlights its therapeutic potential beyond its primary use as an antipsychotic.

For drug development professionals, these findings suggest that quetiapine and its derivatives could be repurposed or optimized for the treatment of neurodegenerative and neuroinflammatory disorders. Future research should focus on:

-

Elucidating the full spectrum of signaling pathways modulated by quetiapine in glial cells.

-

Investigating the long-term effects of quetiapine on glial cell phenotype and function.

-

Conducting clinical trials to evaluate the efficacy of quetiapine in treating human neurological disorders with a significant neuroinflammatory component.

This in-depth understanding of quetiapine's molecular mechanisms of action will be instrumental in guiding future research and development efforts in the field of neuroinflammation.

References

- 1. Quetiapine Attenuates Glial Activation and Proinflammatory Cytokines in APP/PS1 Transgenic Mice via Inhibition of Nuclear Factor-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quetiapine attenuates glial activation and proinflammatory cytokines in APP/PS1 transgenic mice via inhibition of nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Quetiapine Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination [frontiersin.org]

- 5. Quetiapine Inhibits Microglial Activation by Neutralizing Abnormal STIM1-Mediated Intercellular Calcium Homeostasis and Promotes Myelin Repair in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quetiapine mitigates the neuroinflammation and oligodendrocyte loss in the brain of C57BL/6 mouse following cuprizone exposure for one week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quetiapine Attenuates the Neuroinflammation and Executive Function Deficit in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Janus face of antipsychotics in glial cells: Focus on glioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Quetıapıne Fumarate in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Quetiapine (B1663577) fumarate (B1241708), a cornerstone atypical antipsychotic, is well-established for its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. However, a growing body of evidence reveals a nuanced and significant role for quetiapine in modulating the brain's primary excitatory neurotransmitter system: the glutamatergic pathway. This technical guide synthesizes preclinical and clinical findings to provide an in-depth examination of quetiapine's mechanisms of action within this system. While direct binding to glutamate (B1630785) receptors is minimal, quetiapine exerts profound indirect effects, including the modulation of glutamate release, alteration of glutamate receptor subunit expression, and influence on glial cell function. These actions, likely central to its broad therapeutic efficacy in schizophrenia and mood disorders, position the glutamatergic system as a key substrate for its clinical effects on cognitive and negative symptoms.

Introduction: Beyond Monoamines

The therapeutic efficacy of atypical antipsychotics has traditionally been attributed to their interaction with dopaminergic and serotonergic systems. Quetiapine is a leading agent in this class, with a complex pharmacological profile that also includes significant affinity for histaminergic and adrenergic receptors.[1][2] However, the limitations of the monoamine hypothesis of schizophrenia and mood disorders have spurred investigation into other neurochemical pathways. The glutamatergic system, in particular, is implicated in the pathophysiology of these disorders, especially concerning cognitive deficits and negative symptomatology.[3][4] This whitepaper details the multifaceted and primarily indirect mechanisms by which quetiapine fumarate modulates glutamatergic neurotransmission, providing a consolidated resource for researchers in neuropsychopharmacology and drug development.

Quetiapine's Interaction with the Glutamatergic System

Quetiapine's influence on glutamate signaling is not mediated by direct receptor agonism or antagonism but through a complex interplay of indirect actions. These include effects on glutamate release, long-term receptor plasticity, and glial cell signaling.

Direct Receptor Binding Affinity

Standard radioligand binding assays demonstrate that quetiapine and its primary active metabolite, norquetiapine (B1247305), have low to negligible affinity for ionotropic glutamate receptors, including the NMDA and AMPA subtypes.[5][6] This indicates that the drug's primary therapeutic actions are not a result of direct competition with glutamate at its binding sites. The binding affinities for its primary targets, in contrast, are substantially higher, underscoring its classification as a multi-receptor antagonist.

Table 1: Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine

This table summarizes the equilibrium dissociation constants (Ki) for quetiapine and its active metabolite, norquetiapine, at various neurotransmitter receptors. A lower Ki value signifies a higher binding affinity. Data highlights the potent binding to monoamine receptors and negligible affinity for glutamate receptors.

| Receptor Target | Quetiapine Ki (nM) | Norquetiapine Ki (nM) | Primary Function |

| Glutamate (NMDA) | >10,000 | >10,000 | Excitatory Neurotransmission |

| Glutamate (AMPA) | >10,000 | >10,000 | Excitatory Neurotransmission |

| Dopamine D2 | 300-500 | 150-250 | Antipsychotic Effect |

| Serotonin 5-HT2A | 20-50 | 48 | Atypicality, Antidepressant |

| Serotonin 5-HT1A | 500-1000 | 50-100 (Partial Agonist) | Antidepressant, Anxiolytic |

| Histamine H1 | 10-20 | 1-5 | Sedation |

| Adrenergic α1 | 10-30 | 40-50 | Orthostatic Hypotension |

| Norepinephrine (B1679862) Transporter (NET) | >10,000 | 10-50 | Antidepressant Effect |

Data compiled from multiple preclinical studies.[2][5][7]

Indirect Modulation of Cortical Glutamate Release

Despite its lack of direct binding, systemic administration of quetiapine has been shown to dose-dependently increase extracellular levels of glutamate in the medial prefrontal cortex (mPFC).[8][9][10] This effect is not observed with local infusion into the mPFC, suggesting the mechanism is indirect and originates from neuronal projections outside this region.

Microdialysis studies in freely moving rats have demonstrated that quetiapine (at doses of 10 and 30 mg/kg, i.p.) significantly elevates extracellular glutamate, alongside dopamine and norepinephrine, in the mPFC.[8][10] This glutamatergic enhancement is believed to be a downstream consequence of quetiapine's primary actions in other brain regions that project to the cortex, such as the ventral tegmental area (VTA), locus coeruleus (LC), and mediodorsal thalamic nucleus (MTN).[10][11] Quetiapine administration activates neuronal firing in these areas, which in turn modulates cortical neurotransmitter release.[8][9]

Regulation of Glutamate Receptor Gene Expression

Chronic administration of quetiapine induces neuroplastic changes in the glutamatergic system by altering the gene expression of ionotropic glutamate receptor subunits.[12] These long-term adaptations may be crucial for its sustained therapeutic effects.

-

NMDA Receptors: In the nucleus accumbens, a key region in reward and motivation, chronic quetiapine treatment reduces the mRNA expression of the NR1 and NR2C subunits of the NMDA receptor.[12] This downregulation is similar to that observed with clozapine (B1669256) and may contribute to the normalization of striatal hyperactivity implicated in psychosis.

-

AMPA Receptors: In the hippocampus, a region vital for learning and memory, quetiapine uniquely increases the mRNA expression for the AMPA receptor subunits GluR-B (GluA2) and GluR-C (GluA3).[12] This effect is not seen with haloperidol (B65202) or clozapine and may underlie some of quetiapine's specific benefits on cognitive function and mood.

Table 2: Effects of Chronic Quetiapine on Glutamate Receptor Subunit mRNA Expression

This table outlines the observed changes in mRNA levels for specific NMDA and AMPA receptor subunits in different brain regions following long-term quetiapine administration in rodent models.

| Receptor Subunit | Brain Region | Effect of Chronic Quetiapine | Potential Implication |